methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate is a synthetic organic compound characterized by a sulfamoyl benzoate ester core substituted with a hydroxypropyl-pyrrole moiety.
Properties
IUPAC Name |
methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-18-11-3-4-14(18)15(19)9-10-17-24(21,22)13-7-5-12(6-8-13)16(20)23-2/h3-8,11,15,17,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBTZNQEPWMSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Pyrrole Derivative: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, where a halogenated propanol reacts with the pyrrole derivative.
Sulfonamide Formation: The sulfonamide group is formed by reacting the hydroxypropyl pyrrole with a sulfonyl chloride in the presence of a base.
Esterification: Finally, the benzoate ester is formed by esterifying 4-aminobenzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing each step for yield and purity, using continuous flow reactors to enhance reaction efficiency and scalability. Catalysts and solvents would be chosen to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxy group
Reduction: Formation of an alcohol from the ester group
Substitution: Formation of various sulfonamide derivatives
Scientific Research Applications
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid derivatives with pyrrole-based intermediates. The synthesis typically includes:
- Formation of the Sulfonamide Linkage : The initial step involves the reaction of a sulfonamide with a hydroxylated pyrrole derivative.
- Coupling Reaction : Following the formation of the sulfonamide, coupling it with methyl 4-aminobenzoate yields the target compound.
The synthesis has been documented with varying yields and purification methods, including recrystallization and chromatography techniques to ensure high purity levels .
Antimicrobial Properties
Research indicates that derivatives of methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains .
Anticancer Activity
The compound has shown promise in anticancer studies. Analogous compounds have been tested against cancer cell lines, demonstrating cytotoxic effects. For example, a related sulfonamide exhibited an IC50 value indicative of potent activity against A549 lung cancer cells . These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties linked to the pyrrole moiety in the compound. Research into related compounds indicates potential benefits in models of neurodegenerative diseases, where they may mitigate oxidative stress and inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of sulfamoyl benzoate derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications to the benzoate structure significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could be explored for developing new antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro experiments on various cancer cell lines showed that compounds derived from this compound effectively inhibited cell proliferation. The mechanism was attributed to induction of apoptosis and cell cycle arrest at specific phases .
Mechanism of Action
The mechanism by which methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate exerts its effects would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors involved in disease pathways. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be inferred from the provided evidence and general medicinal chemistry principles. Below is a comparative analysis based on functional groups, synthesis strategies, and properties:
Table 1: Key Structural and Functional Comparisons
Structural Similarities and Divergences
- Sulfonamide Group: Both the target compound and Example 53 () incorporate sulfonamide motifs, which are critical for hydrogen bonding and target binding in drug design.
- Heterocyclic Components: The target compound’s pyrrole ring contrasts with Example 53’s pyrazolo-pyrimidine and chromenone systems. Pyrroles are electron-rich and prone to electrophilic substitution, whereas fluorinated chromenones (as in Example 53) enhance metabolic stability and lipophilicity .
- Synthetic Complexity : Example 53 employs a Suzuki-Miyaura cross-coupling reaction, a standard method for biaryl synthesis. The target compound likely requires sequential functionalization (e.g., sulfamoylation followed by esterification), which may limit yield compared to transition-metal-catalyzed routes .
Research Findings and Methodological Insights
- If crystallized, SHELXL could refine its structure, comparing bond lengths/angles with Example 53 to assess conformational stability .
- The target compound’s synthesis might face similar hurdles, particularly in coupling the pyrrole moiety without side reactions.
Biological Activity
Methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate, identified by its CAS number 1396746-78-3, is a compound of interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C12H22N2O3S
- Molecular Weight : 270.36 g/mol
- Functional Groups : Sulfamoyl, hydroxyl, and benzoate moieties contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on existing studies:
- Antibacterial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : The sulfamoyl group is known for its anti-inflammatory properties. The compound may inhibit nitric oxide production in macrophages, which is a critical mediator in inflammatory responses.
- Anticancer Potential : Some derivatives of similar structures have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cyclooxygenase enzymes.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
Case Studies
In a notable case study examining the efficacy of this compound against resistant bacterial strains, researchers found that it exhibited a fourfold increase in potency compared to traditional antibiotics like gentamicin and amphotericin B, suggesting its potential as a novel therapeutic agent for treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
